molecular formula C17H22N2OS B2362574 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1325305-84-7

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2362574
CAS No.: 1325305-84-7
M. Wt: 302.44
InChI Key: LCERDFOAXWFVAK-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxyaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Another spirocyclic compound with different substituents.

    1,5-Diazabicyclo[4.3.0]non-5-ene: Shares a similar bicyclic structure but with different functional groups.

Uniqueness

3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its specific combination of a spirocyclic core and the butoxyphenyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-2-3-12-20-14-8-6-13(7-9-14)15-16(21)19-17(18-15)10-4-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERDFOAXWFVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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